5-Nitrothiophen-3-amine;hydrochloride
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Overview
Description
5-Nitrothiophen-3-amine;hydrochloride: is a chemical compound with the molecular formula C4H4N2O2S·HCl and a molecular weight of 180.61 g/mol It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-3-amine;hydrochloride typically involves nitration of thiophene derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification and crystallization to obtain the hydrochloride salt. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitrothiophen-3-amine;hydrochloride can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reductants like sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Nitrothiophen-3-amine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of nitro and amine groups on biological systems. It can be used in the synthesis of bioactive molecules and as a probe in biochemical assays .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Nitrothiophen-3-amine;hydrochloride involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to various biochemical and physiological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
5-Nitrothiophene: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminothiophene:
5-Aminothiophene-2-carboxylic acid: Contains both amine and carboxylic acid groups, offering different reactivity and applications.
Uniqueness: 5-Nitrothiophen-3-amine;hydrochloride is unique due to the presence of both nitro and amine groups, which provide a versatile platform for various chemical reactions and applications. Its dual functionality allows it to participate in a wide range of synthetic transformations and makes it valuable in research and industrial applications .
Properties
IUPAC Name |
5-nitrothiophen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-3-1-4(6(7)8)9-2-3;/h1-2H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMOZIVHDTXMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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